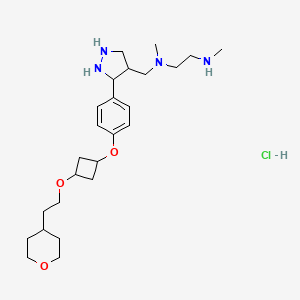![molecular formula C26H23F2N3O4 B1150012 (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1150012.png)
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-411575 isomer 2 is an isomer of LY-411575, a potent γ-secretase inhibitor. This compound is primarily used in scientific research for its ability to inhibit γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein and Notch receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-411575 and its isomers involves multiple steps. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The specific synthetic route for LY-411575 isomer 2 involves the use of various reagents and catalysts under controlled conditions to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of LY-411575 isomer 2 is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves scaling up the laboratory synthesis to produce larger quantities while maintaining high purity and yield. This often requires optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
LY-411575 isomer 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions of LY-411575 isomer 2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
LY-411575 isomer 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of γ-secretase inhibition and its effects on various substrates
Biology: Employed in research on cell signaling pathways, particularly those involving the Notch receptor
Medicine: Investigated for its potential therapeutic applications in diseases such as Alzheimer’s disease and cancer, where γ-secretase plays a critical role
Industry: Utilized in the development of new drugs and therapeutic agents targeting γ-secretase
Mechanism of Action
LY-411575 isomer 2 exerts its effects by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of amyloid precursor protein and Notch receptor, thereby reducing the production of amyloid-β peptides and blocking Notch signaling. The molecular targets of LY-411575 isomer 2 include the presenilin subunit of γ-secretase and the Notch receptor .
Comparison with Similar Compounds
LY-411575 isomer 2 is unique among γ-secretase inhibitors due to its specific stereochemistry and potency. Similar compounds include:
LY-411575 isomer 1: Another isomer of LY-411575 with slightly different stereochemistry and biological activity
LY-411575 isomer 3: Yet another isomer with distinct properties and applications
DAPT: A widely used γ-secretase inhibitor with a different chemical structure and mechanism of action
LY-411575 isomer 2 stands out due to its high potency and selectivity for γ-secretase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H23F2N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1 |
InChI Key |
ULSSJYNJIZWPSB-ILFDSTAHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O |
SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |
Synonyms |
(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


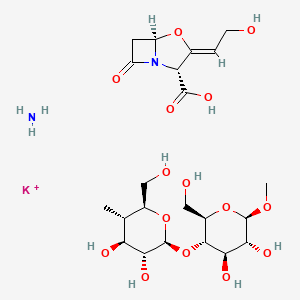
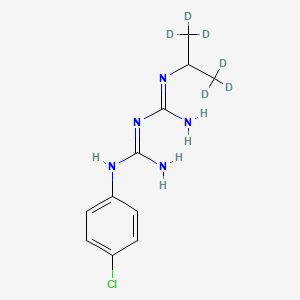


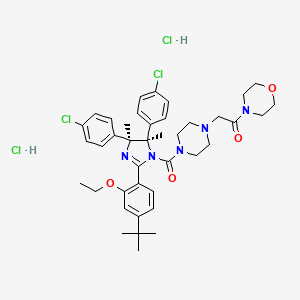
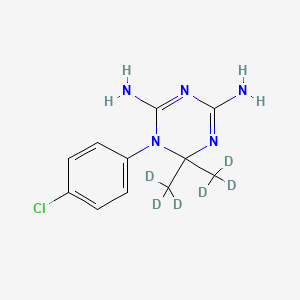
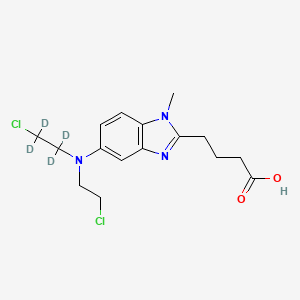
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
